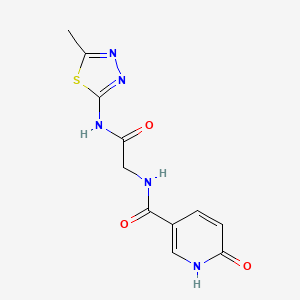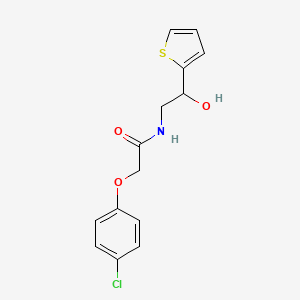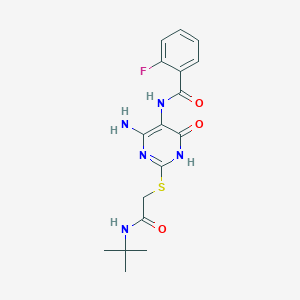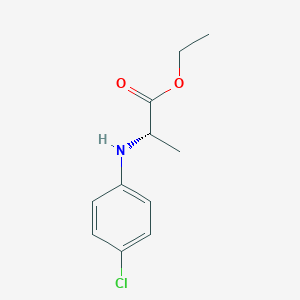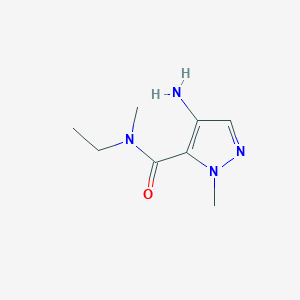
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide, also known as A-769662, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrazole carboxamides and has been studied extensively for its effects on metabolism and energy regulation.
Mecanismo De Acción
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide activates AMPK by binding to the γ-subunit of the enzyme, leading to allosteric activation. This results in increased phosphorylation of downstream targets such as acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), leading to increased glucose uptake and fatty acid oxidation.
Biochemical and Physiological Effects:
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has been shown to have a number of biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced blood glucose levels. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of metabolic disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has several advantages as a research tool, including its specificity for AMPK activation and its ability to activate the enzyme in a dose-dependent manner. However, it also has some limitations, including its potential for off-target effects and the need for careful dosing to avoid toxicity.
Direcciones Futuras
There are several potential future directions for research on 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. One area of interest is the development of more potent and selective AMPK activators based on the structure of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. Another area of interest is the investigation of the effects of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide on other metabolic pathways and its potential for use in the treatment of other metabolic disorders. Additionally, further research is needed to fully understand the mechanisms of action of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide and its potential for off-target effects.
Métodos De Síntesis
The synthesis of 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide involves a series of chemical reactions that start with the condensation of ethyl acetoacetate and hydrazine hydrate to form 3,5-dimethylpyrazole. This intermediate is then subjected to further reactions to yield the final product, 4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of metabolic disorders such as diabetes and obesity. It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. Activation of AMPK leads to increased glucose uptake and fatty acid oxidation in skeletal muscle and liver, resulting in improved insulin sensitivity and reduced blood glucose levels.
Propiedades
IUPAC Name |
4-amino-N-ethyl-N,2-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-4-11(2)8(13)7-6(9)5-10-12(7)3/h5H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUCTJMKWVMQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-ethyl-N,1-dimethyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5-chloro-2-methoxyphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2718356.png)
![3-(3,4-dimethoxyphenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2718358.png)
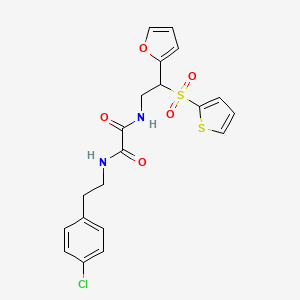
![4-ethoxy-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide](/img/structure/B2718361.png)
![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2718362.png)
![5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2718363.png)

